REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[OH:12].CN([CH:16]=[O:17])C.[C:18]([O-])([O-])=O.[K+].[K+]>>[Cl:8][C:6]1[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]2[O:12][CH2:18][C:16](=[O:17])[NH:1][C:2]=2[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 20 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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DISSOLUTION
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Details
|
the crude was dissolved in AcOEt (30 ml)
|
Type
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WASH
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Details
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washed with NaOH 5%, water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The purification of the crude residue
|
Type
|
CUSTOM
|
Details
|
by crystallization from ether/AcOEt
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OCC(N2)=O)C(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |